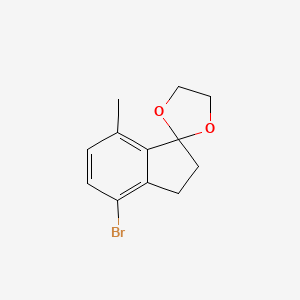![molecular formula C8H15NO6 B13798979 Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
Acetyl-D-mannosamine,N-[mannosamine-6-3H]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-D-mannosamine,N-[mannosamine-6-3H] is a derivative of N-Acetyl-D-mannosamine, a monosaccharide derivative of mannose. It is an important precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These sialic acids play crucial roles in cellular communication, pathogen recognition, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-D-mannosamine,N-[mannosamine-6-3H] typically involves the acetylation of D-mannosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of Acetyl-D-mannosamine,N-[mannosamine-6-3H] involves large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetyl-D-mannosamine,N-[mannosamine-6-3H] undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various acetylated derivatives, oxidized forms such as ketones and aldehydes, and substituted compounds with halides or other functional groups .
Scientific Research Applications
Acetyl-D-mannosamine,N-[mannosamine-6-3H] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetyl-D-mannosamine,N-[mannosamine-6-3H] involves its conversion to sialic acids through a series of enzymatic reactions. These sialic acids are then incorporated into glycoproteins and glycolipids, influencing various biological processes such as cell adhesion, signal transduction, and immune response . The molecular targets include enzymes like N-acetylglucosamine epimerase and sialyltransferases, which are involved in the biosynthesis and transfer of sialic acids .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: Another monosaccharide derivative involved in the biosynthesis of glycosaminoglycans.
N-Acetylneuraminic acid: A direct product of Acetyl-D-mannosamine,N-[mannosamine-6-3H] and a key component of sialic acids.
Uniqueness
Acetyl-D-mannosamine,N-[mannosamine-6-3H] is unique due to its specific role as a precursor in the biosynthesis of sialic acids. Its ability to increase sialylation of glycoproteins makes it particularly valuable in research related to cardiovascular and neurodegenerative diseases .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo-6,6-ditritiohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i3T2 |
InChI Key |
MBLBDJOUHNCFQT-HSCSZNGCSA-N |
Isomeric SMILES |
[3H]C([3H])([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)C)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


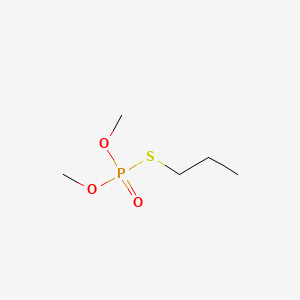
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
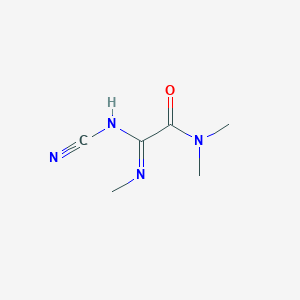

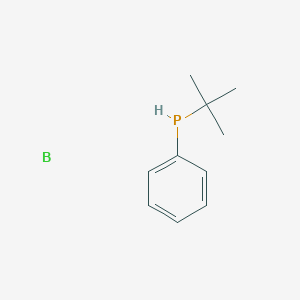
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)

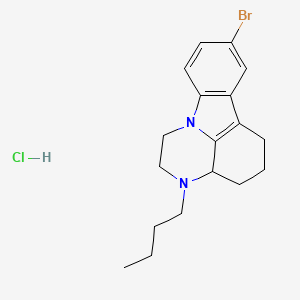
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
